N,N-Diethylcinnamamide
Description
Properties
IUPAC Name |
N,N-diethyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYVMSJRMMFSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950504 | |
| Record name | N,N-Diethyl-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27829-46-5 | |
| Record name | N,N-Diethyl-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N,n Diethylcinnamamide
Direct Amidation Protocols of Cinnamic Acid with Diethylamine (B46881)
Direct amidation represents a straightforward approach to synthesizing N,N-diethylcinnamamide by forming a direct bond between cinnamic acid and diethylamine. This transformation is often facilitated by catalysts or activating agents to overcome the inherent low reactivity of carboxylic acids towards amines.
Boric Acid Catalyzed Amidation for this compound Synthesis
Boric acid has been identified as an effective catalyst for the direct amidation of cinnamic acid with diethylamine. scribd.comresearchgate.netresearchgate.netharianregional.comharianregional.com In a specific study, the synthesis of this compound was achieved using 5% mol of boric acid. scribd.comresearchgate.netresearchgate.netharianregional.com The reaction mechanism of boric acid-catalyzed amidation is thought to involve the formation of an acyloxyboron intermediate, which then readily reacts with the amine to form the amide.
| Catalyst | Reagents | Conditions | Yield | Reference |
| Boric Acid (5% mol) | Cinnamic Acid, Diethylamine | 50°C, 40 minutes, Ultrasonic Irradiation | 20.47% | scribd.comresearchgate.netharianregional.com |
The efficiency of the boric acid-catalyzed amidation has been significantly enhanced through the use of ultrasonic irradiation. scribd.comharianregional.com This technique employs high-frequency sound waves to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate the reaction rate. In the synthesis of this compound, ultrasonic irradiation allowed the reaction to be completed in a relatively short time of 40 minutes. scribd.comresearchgate.netharianregional.com
Thionyl Chloride Mediated Amidation Strategies
Thionyl chloride is a widely used reagent for the synthesis of amides from carboxylic acids. The process involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine. While a specific yield for this compound using this method was not found in the provided search results, a general one-pot procedure for the synthesis of tertiary amides using thionyl chloride has been developed. rsc.org This one-pot approach, where the carboxylic acid is treated with thionyl chloride and the amine in the same reaction vessel, offers a convenient and efficient route to amides and could be applied to the synthesis of this compound. rsc.org For instance, N,N-diethylbenzamide has been synthesized with an 86% yield using this one-pot method with benzoic acid and diethylamine. rsc.org A similar procedure involves dissolving the acid in a solvent, adding thionyl chloride to form the acid chloride, and then adding the amine to yield the amide. orgsyn.org
Application of Carbodiimide-Coupling Reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
Carbodiimides are a class of reagents that facilitate amide bond formation by activating the carboxylic acid. N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are two of the most common coupling agents. nih.govanalis.com.mychemistrysteps.comresearchgate.net
The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide and a urea (B33335) byproduct. chemistrysteps.com
While a specific protocol for the synthesis of this compound using DCC was not detailed in the search results, the use of EDC for the amidation of cinnamic acid with p-anisidine (B42471) has been optimized, achieving a yield of 93.1%. analis.com.my This suggests that EDC is a highly effective reagent for promoting the formation of cinnamamides. The water-solubility of the EDC and its urea byproduct simplifies the purification process compared to DCC, whose byproduct, N,N'-dicyclohexylurea, is often difficult to remove. analis.com.my
| Coupling Reagent | Reactants | Solvent | Temperature | Time | Yield | Reference |
| EDC.HCl | Cinnamic acid, p-anisidine | THF | 60°C | 150 min | 93.1% | analis.com.my |
One-Pot Synthetic Procedures for this compound
One-pot syntheses offer significant advantages in terms of efficiency and reduced waste by combining multiple reaction steps into a single operation without the isolation of intermediates. A notable one-pot procedure for the synthesis of this compound involves the use of titanium(IV) chloride (TiCl4) as a mediator for the direct condensation of cinnamic acid and diethylamine. This method has been shown to produce this compound in a solid form with a reported yield of 87%. nih.gov
The reaction is typically performed in a solvent like pyridine (B92270) at an elevated temperature. nih.gov Another potential one-pot approach is the aforementioned thionyl chloride-mediated synthesis, which has proven effective for analogous tertiary amides. rsc.org
| Mediator | Reactants | Solvent | Conditions | Yield | Reference |
| TiCl4 | Cinnamic Acid, Diethylamine | Pyridine | 85°C | 87% | nih.gov |
Radical Dehydrogenation Routes to α,β-Unsaturated Amides, Including this compound
An emerging strategy for the synthesis of α,β-unsaturated amides involves the radical dehydrogenation of their saturated counterparts. This approach introduces a double bond into the molecule, converting a saturated amide into its unsaturated analog. While a direct radical dehydrogenation of N,N-diethyl-3-phenylpropanamide to this compound was not explicitly found, a closely related radical condensation reaction has been reported. rsc.orgresearchgate.net
In this study, the reaction of benzylic alcohols with N,N-dimethyl acetamide (B32628) in the presence of potassium tert-butoxide led to the formation of N,N-dimethyl cinnamamide (B152044), albeit in a modest yield of 28%. rsc.org The proposed mechanism involves a radical pathway initiated by potassium tert-butoxide. This suggests that radical-based methods hold potential for the synthesis of this compound, likely starting from N,N-diethyl-3-phenylpropanamide. Further research in this area could lead to the development of efficient radical dehydrogenation protocols for the synthesis of this and other α,β-unsaturated amides.
Base-Mediated Condensation Reactions Producing Cinnamamide Scaffolds
Base-mediated condensation reactions are a cornerstone in the formation of carbon-carbon and carbon-nitrogen bonds, pivotal for constructing the cinnamamide scaffold. These reactions often involve the deprotonation of a carbon acid, which then acts as a nucleophile.
One of the classical methods for generating the α,β-unsaturated system of cinnamamides is the Knoevenagel condensation . This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, facilitated by a basic catalyst such as pyridine. For instance, malonamic acid can condense with benzaldehyde (B42025) in pyridine to produce cinnamamides.
A more recent development involves a radical condensation reaction utilizing potassium tert-butoxide as the sole additive. rsc.orgresearchgate.net This method couples benzylic alcohols with acetamides to generate 3-arylpropanamides, with cinnamamides being key intermediates in the proposed mechanism. rsc.org The reaction is believed to proceed through a radical pathway where potassium tert-butoxide acts as both a base and a radical initiator. rsc.orgresearchgate.net In some cases, under an atmosphere of air, the base-mediated aerobic oxidation of the alcohol can lead directly to the formation of cinnamamide. rsc.org
The Wittig reaction also serves as a robust method for the synthesis of cinnamamides with high positional selectivity. This reaction creates the carbon-carbon double bond by reacting a phosphorus ylide (Wittig reagent) with an aldehyde. The ylide is typically generated in situ using a base. This approach has been successfully employed for the synthesis of morpholino cinnamamides. chesci.com
Another notable method is the polyphosphoric acid (PPA)-promoted direct aldol (B89426) condensation of an amide. This strategy allows for the straightforward preparation of cinnamides in moderate to excellent yields by reacting an amide with an aldehyde. nih.gov This method is advantageous due to the use of equivalent amounts of amides and shorter reaction times compared to other strategies. nih.gov
Table 1: Comparison of Base-Mediated Condensation Reactions for Cinnamamide Synthesis
| Reaction Type | Base/Catalyst | Key Reactants | Typical Conditions | Ref |
|---|---|---|---|---|
| Knoevenagel Condensation | Pyridine | Aldehyde, Malonamic acid | Heating | |
| Radical Condensation | Potassium tert-butoxide | Benzylic alcohol, Acetamide | Refluxing in mesitylene | rsc.orgresearchgate.net |
| Wittig Reaction | Not specified (typically strong base) | Aldehyde, Wittig reagent | Reflux | chesci.com |
| Aldol Condensation | Polyphosphoric Acid | Aldehyde, Amide | Not specified | nih.gov |
Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives. rasayanjournal.co.inhilarispublisher.com Key areas of focus include the use of environmentally benign solvents, alternative energy sources, and catalytic systems that improve atom economy. hilarispublisher.com
One prominent green approach is the use of ultrasonic irradiation for the direct amidation of cinnamic acid with diethylamine. researchgate.netresearchgate.netharianregional.comscribd.com A study demonstrated the synthesis of this compound using a 5% mol boric acid catalyst in a sonicator bath at 50°C for 40 minutes. researchgate.netresearchgate.netscribd.com This method offers the advantages of a short reaction time and good yields. researchgate.netresearchgate.netscribd.com
The use of water as a solvent is a significant step towards a more sustainable synthesis. The Wittig reaction for producing morpholino cinnamamides has been successfully carried out in water with the aid of sodium lauryl sulphate (SLS) as a surfactant to increase the solubility of the reactants. chesci.com This solvent system not only makes the process more environmentally friendly but also accelerates the reaction rate. chesci.com
Metal-free synthesis is another important aspect of green chemistry. A method utilizing thiuram disulfide to couple cinnamic acid with amines in solvents like dichloromethane (B109758) or acetone (B3395972) has been developed. This reaction proceeds at room temperature and avoids the use of toxic metals. Similarly, metal-free procedures for the synthesis of related dihydroquinolinone scaffolds from cinnamamides have been reported, emphasizing sustainability and environmental friendliness. rsc.orgrsc.org
The overarching goals of green chemistry in this context are to enhance synthetic efficiency while minimizing environmental impact. hilarispublisher.com This includes designing synthetic routes with high atom economy, reducing waste, and utilizing renewable starting materials and safer solvents like water or supercritical CO₂. hilarispublisher.comjddhs.com
Table 2: Green Synthesis Approaches for Cinnamamides
| Method | Key Features | Catalyst/Medium | Conditions | Ref |
|---|---|---|---|---|
| Ultrasonic-Assisted Amidation | Rapid reaction, energy efficiency | Boric acid | 50°C, 40 min | researchgate.netresearchgate.netscribd.com |
| Wittig Reaction in Water | Use of green solvent, rate acceleration | Sodium Lauryl Sulphate/Water | Reflux, 3-4 hours | chesci.com |
| Metal-Free Coupling | Avoidance of toxic metals | Thiuram disulfide | Room temperature, 4-6 hours |
Mechanistic Investigations of N,n Diethylcinnamamide Formation
Elucidation of Proposed Reaction Mechanisms for Amide Bond Formation
The direct condensation of carboxylic acids and amines to form amides is a common and important reaction. Several mechanisms have been proposed, often depending on the specific reagents and catalysts employed.
One approach involves the use of a titanium(IV) chloride (TiCl₄) mediator in pyridine (B92270). In this method, the reaction is thought to proceed through the formation of an adduct between the carboxylate ion and TiCl₄. This adduct is characterized by a good leaving group, which can then lead to the formation of the amide through several possible intermediates, including an acyl pyridinium (B92312) ion or an acyl chloride. d-nb.info The observation of trace amounts of benzoyl chloride in related reactions supports the potential involvement of an acyl chloride intermediate. d-nb.info
Boric acid has also been utilized as a catalyst for the direct amidation of cinnamic acid with diethylamine (B46881). researchgate.netresearchgate.net In this case, it is proposed that boric acid reacts with the carboxylic acid to generate an acylating agent, which then reacts with the amine to form the amide. scribd.com Density functional theory (DFT) calculations have suggested that in some direct amide formations, the reaction proceeds through a neutral intermediate rather than an ammonium (B1175870) carboxylate salt, with carboxylic acid dimerization via hydrogen bonding playing a key role. researchgate.net
Another significant pathway is the dehydrogenative coupling of alcohols and amines, often catalyzed by transition metal complexes such as those containing ruthenium. A plausible mechanism for this transformation involves three main stages:
Dehydrogenation of the alcohol to an aldehyde. nih.gov
Condensation of the aldehyde with the amine to form a hemiaminal intermediate. nih.gov
Dehydrogenation of the hemiaminal to the final amide product. nih.gov
This process highlights the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where the catalyst temporarily "borrows" hydrogen from the alcohol and later returns it in a subsequent step. dtu.dkkyoto-u.ac.jp
The formation of amides from esters and amines is another established method. The mechanism involves the nucleophilic addition of the amine to the ester's carbonyl group, forming a tetrahedral intermediate. This is followed by the elimination of an alkoxide to yield a protonated amide, which is then deprotonated to give the final amide product. masterorganicchemistry.com
Identification and Role of Reactive Intermediates in Amidation Pathways
The pathways leading to N,N-diethylcinnamamide are characterized by a variety of reactive intermediates that dictate the course of the reaction.
In the TiCl₄-mediated amidation, the initial adduct formed between the carboxylate and TiCl₄ is a key reactive species. From this adduct, several intermediates can arise, including a highly reactive acyl pyridinium ion and an acyl chloride . d-nb.info Both of these intermediates are more susceptible to nucleophilic attack by the amine than the original carboxylic acid.
In ruthenium-catalyzed dehydrogenative coupling reactions, a metal-alkoxide complex is an early intermediate, formed from the alcohol and the catalyst. nih.gov This complex undergoes β-hydride elimination to generate a dihydride species and the corresponding aldehyde. dtu.dk The aldehyde then reacts with the amine to form a hemiaminal . This hemiaminal subsequently coordinates to the metal center, forming a hemiaminoxy complex , which then undergoes another hydride elimination to produce the amide and regenerate the dihydride complex. nih.gov In some systems, a diethyl ammonium cinnamate (B1238496) salt has been proposed as an intermediate formed during the reaction between the carboxylic acid and amine. researchgate.net
In the context of N-nitrosodimethylamine (NDMA) formation, a related process involving amines, the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate is critical. nih.govnih.gov This intermediate is formed from the reaction of dimethylamine (B145610) with monochloramine and is subsequently oxidized to NDMA. nih.govnih.gov While not directly involved in this compound synthesis, this highlights the types of intermediates that can form in reactions involving amines and nitrogen-containing reagents.
The following table summarizes the key reactive intermediates and their roles in different amidation pathways:
| Pathway | Key Reactive Intermediate(s) | Role of Intermediate(s) |
| TiCl₄-mediated Amidation | Adduct (Carboxylate-TiCl₄), Acyl Pyridinium Ion, Acyl Chloride | Activation of the carboxylic acid for nucleophilic attack by the amine. d-nb.info |
| Ruthenium-catalyzed Dehydrogenative Coupling | Metal-alkoxide, Dihydride species, Hemiaminal, Hemiaminoxy complex | Stepwise transformation of the alcohol and amine to the final amide product. nih.govnih.gov |
| Direct Amidation (Boric Acid Catalyzed) | Acylating agent (Boric ester) | Activation of the carboxylic acid. scribd.com |
| Direct Amidation (Uncatalyzed) | Neutral intermediate (from carboxylic acid dimerization) | Facilitates amide bond formation without ionic intermediates. researchgate.net |
| Amidation from Esters | Tetrahedral intermediate | Product of nucleophilic attack of the amine on the ester carbonyl. masterorganicchemistry.com |
Understanding the Radical Nature in Dehydrogenative Transformations Leading to this compound
While many amidation reactions proceed through ionic or concerted pathways, some dehydrogenative transformations leading to compounds structurally related to this compound have been shown to involve radical intermediates.
A notable example is the radical condensation of benzylic alcohols with acetamides to form 3-arylpropanamides, where the corresponding cinnamamide (B152044) is a key intermediate. Mechanistic studies, including the use of labeled substrates and trapping experiments, have confirmed the radical nature of this transformation. researchgate.net It is proposed that a radical anion of the benzylic alcohol is a key intermediate, which then couples with the enolate of the amide. researchgate.net In some cases, potassium tert-butoxide is believed to act not only as a base but also as a radical initiator. researchgate.net
The involvement of radical pathways is further supported by the observation that radical scavengers, such as 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), can inhibit certain cross-dehydrogenative coupling reactions. doi.org These reactions often proceed via a single electron transfer (SET) process. doi.org The generation of carbon-centered radicals through homolytic C-N bond cleavage offers an alternative to traditional two-electron ionic pathways for the functionalization of amines. rsc.org
Visible-light-induced photoredox catalysis has also emerged as a powerful tool for generating alkyl radicals for C-H functionalization, including Minisci-type reactions. doi.org These methods often involve an energy transfer pathway from a photocatalyst to the substrates. doi.org
Analysis of Hydride Transfer Pathways in Related Alcohol Dehydrogenation Reactions
The dehydrogenation of alcohols is a critical step in the formation of this compound from alcoholic precursors. This process is often facilitated by transition metal catalysts and involves distinct hydride transfer pathways.
In many ruthenium-catalyzed systems, the dehydrogenation proceeds via a dihydride pathway . This mechanism typically involves the oxidative addition of the metal to the O-H bond of the alcohol, forming a metal-hydride and a metal-alkoxide. Subsequent β-hydride elimination generates a dihydride species and the corresponding aldehyde or ketone. dtu.dk Reductive elimination of H₂ then regenerates the catalyst. nih.gov
Alternatively, a monohydride pathway can also be operative. dtu.dk The specific pathway often depends on the nature of the catalyst and the reaction conditions.
A fascinating aspect of some pincer-ligated ruthenium complexes is the concept of metal-ligand cooperation . In these systems, the ligand is not merely a spectator but actively participates in the catalytic cycle. For instance, the dehydrogenation can proceed through aromatization and de-aromatization of the pincer ligand. nih.govdtu.dk The reaction can be broken down into the following steps:
Proton transfer from the alcohol to the ligand. nih.gov
Intramolecular rearrangement to form an agostic complex. nih.gov
Hydride transfer from the deprotonated substrate to the metal center, yielding a trans-dihydride intermediate. nih.gov
Proton migration from the ligand to the metal, forming a dihydrogen complex, followed by H₂ liberation to regenerate the catalyst. nih.gov
Density functional theory (DFT) calculations have been instrumental in elucidating these complex hydride transfer pathways and the energetic profiles of the associated transition states. acs.org For example, in some Ru(II)-catalyzed systems, the alcohol dehydrogenation is coupled with nitrile hydrogenation, where the alcohol acts as a reductant. acs.org
The following table provides a comparative overview of different hydride transfer pathways:
| Hydride Transfer Pathway | Key Mechanistic Features | Catalyst System Examples |
| Dihydride Pathway | Oxidative addition of O-H, β-hydride elimination, reductive elimination of H₂. dtu.dk | Ruthenium-carbene complexes. dtu.dk |
| Monohydride Pathway | Involves a single hydride on the metal center. dtu.dk | Various transition metal complexes. |
| Metal-Ligand Cooperation | Aromatization-dearomatization of the ligand, proton transfer to/from the ligand. nih.gov | (PNN)-Ru(II) hydride complexes. nih.gov |
Spectroscopic Characterization Methodologies for N,n Diethylcinnamamide Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N,N-Diethylcinnamamide, providing detailed information about its stereochemistry and the electronic environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. researchgate.net
A key stereochemical feature of this compound is the geometry of the carbon-carbon double bond, which can exist as either the (E)- or (Z)-isomer. The coupling constant (J-value) between the two vinylic protons (Hα and Hβ) in the ¹H NMR spectrum is diagnostic of this configuration. A large coupling constant, typically in the range of 15-16 Hz, confirms a trans or (E)-configuration, as seen in related cinnamamide (B152044) structures. researchgate.net
Furthermore, the amide functionality introduces a significant conformational aspect. Due to the partial double bond character of the C-N amide bond, rotation around it is restricted on the NMR timescale at room temperature. mdpi.combhu.ac.in This restricted rotation makes the two ethyl groups on the nitrogen atom non-equivalent. researchgate.net Consequently, the two methylene (B1212753) groups (-CH₂-) and the two methyl groups (-CH₃) each give rise to separate signals in the NMR spectrum. mdpi.com Variable temperature (VT) NMR studies on similar N,N-diethylamides have shown that as the temperature increases, the rate of rotation around the C-N bond increases, eventually leading to the coalescence of these distinct signals into single, averaged peaks for the methylene and methyl protons, respectively. mdpi.com This phenomenon is a clear indicator of the dynamic conformational equilibrium present in the molecule.
The chemical shifts in both ¹H and ¹³C NMR spectra provide further structural confirmation. The vinylic and aromatic protons and carbons resonate in their characteristic downfield regions, while the aliphatic ethyl groups appear upfield. bhu.ac.in Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, confirming the connectivity from the ethyl groups to the amide nitrogen and through the cinnamoyl backbone. longdom.org
¹H NMR Spectral Data for (E)-N,N-Diethylcinnamamide
| Proton Assignment | Typical Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|
| -CH₃ (ethyl) | ~1.1-1.3 | Triplet | ~7.1 |
| -CH₂- (ethyl) | ~3.4 | Quartet | ~7.1 |
| =CH-CO (α-proton) | ~6.9 | Doublet | ~15.4 |
| Ar-CH= (β-proton) | ~7.6 | Doublet | ~15.4 |
| Aromatic Protons | ~7.2-7.5 | Multiplet | - |
¹³C NMR Spectral Data for (E)-N,N-Diethylcinnamamide
| Carbon Assignment | Typical Chemical Shift (δ) [ppm] |
|---|---|
| -CH₃ (ethyl) | ~13.0, ~14.9 |
| -CH₂- (ethyl) | ~40.9, ~43.0 |
| =CH-CO (α-carbon) | ~120 |
| Aromatic C-H | ~127-130 |
| Aromatic C (quaternary) | ~135 |
| Ar-CH= (β-carbon) | ~142 |
| C=O (amide) | ~166 |
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the this compound molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. utdallas.edu
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. For tertiary amides, this peak typically appears in the range of 1630-1670 cm⁻¹. The exact position is influenced by conjugation; its linkage to the C=C double bond and the aromatic ring in the cinnamoyl moiety lowers the frequency compared to a non-conjugated amide. wpmucdn.com
Other key absorption bands include:
C=C Stretching: The alkene double bond of the cinnamoyl group gives rise to a medium-intensity peak around 1620-1640 cm⁻¹. The stretching vibrations within the benzene (B151609) ring typically produce one or more sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. vscht.cz
C-H Stretching: Vibrations for sp²-hybridized C-H bonds (both aromatic and vinylic) are characteristically found just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). In contrast, the sp³-hybridized C-H bonds of the ethyl groups absorb just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). vscht.cz
C-H Bending: The out-of-plane (oop) bending vibrations for the substituted benzene ring provide information about the substitution pattern and appear in the fingerprint region (675-900 cm⁻¹). wpmucdn.com
While less detailed than NMR, IR spectroscopy can offer conformational insights. The precise frequency and shape of the carbonyl band can be sensitive to the local environment and molecular conformation, although these effects are often subtle. auremn.org.br
Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic & Vinylic (sp²) | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Aliphatic (sp³) | 2850 - 2970 | Medium-Strong |
| C=O Stretch | Tertiary Amide (conjugated) | 1630 - 1670 | Strong |
| C=C Stretch | Alkene (conjugated) | 1620 - 1640 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Studies
Mass spectrometry (MS) is an analytical technique that provides the exact molecular weight of a compound and offers significant structural information through the analysis of its fragmentation pattern upon ionization. libretexts.org For this compound (C₁₃H₁₇NO), the calculated molecular weight is approximately 203.28 amu. In the mass spectrum, this would be observed as the molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 203.
Electron impact (EI) ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in reproducible ways. libretexts.org The study of these fragments helps to piece together the original structure. For this compound, fragmentation is expected to occur at the molecule's weakest points, particularly around the amide functional group.
Key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is common in amines and amides. Loss of a methyl radical (•CH₃) from one of the ethyl groups would result in a fragment ion at m/z 188 (M-15).
Amide Bond Cleavage: The cleavage of the amide C-N bond is a major fragmentation route. This can lead to the formation of a stable cinnamoyl cation ([C₉H₇O]⁺) at m/z 131. This is often a very prominent peak.
Fragmentation of the Cinnamoyl Moiety: The cinnamoyl cation (m/z 131) can further fragment by losing carbon monoxide (CO) to produce the styryl cation ([C₈H₇]⁺) at m/z 103. This can then lose acetylene (B1199291) (C₂H₂) to form the stable phenyl cation ([C₆H₅]⁺) at m/z 77.
Cleavage leading to the Diethylamino Group: A fragment corresponding to the diethylamino portion of the molecule, such as [CH₂=N(CH₂CH₃)₂]⁺, might be observed at m/z 72.
The relative abundance of these fragment ions, particularly the most abundant one known as the base peak, creates a unique mass spectrum that serves as a molecular fingerprint. libretexts.org
Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 203 | Molecular Ion [M]⁺˙ | [C₁₃H₁₇NO]⁺˙ |
| 188 | [M - CH₃]⁺ | [C₁₂H₁₄NO]⁺ |
| 131 | Cinnamoyl cation | [C₉H₇O]⁺ |
| 103 | Styryl cation | [C₈H₇]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
| 72 | Diethyliminium ion | [C₄H₁₀N]⁺ |
Computational Chemistry Approaches to N,n Diethylcinnamamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. wikipedia.orgaps.org By calculating the electron density, DFT can predict various molecular properties, including geometry, energy, and reactivity. rsc.orgictp.it
Electronic Structure: DFT calculations can determine the distribution of electrons within the N,N-Diethylcinnamamide molecule. This information is crucial for understanding its chemical behavior. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com
Reactivity Predictions: DFT can be used to predict how this compound will behave in chemical reactions. By analyzing the electronic properties, such as the distribution of charges and the shapes of molecular orbitals, researchers can identify the most likely sites for electrophilic or nucleophilic attack. mdpi.com Reactivity indices, such as Fukui functions and local electrophilicity/nucleophilicity indices, can be calculated to quantify the reactivity of different atoms within the molecule. scirp.org These theoretical predictions help in understanding and designing chemical reactions involving this compound. nih.gov
Molecular Docking Studies and In Silico Analysis of Interactions (e.g., Pi-Stacking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov In the context of this compound, docking studies can be employed to understand its interaction with biological targets, such as proteins.
An in-silico study investigated the interaction of this compound with Histone Deacetylase (HDAC) enzymes, which are important targets in cancer therapy. esaunggul.ac.idesaunggul.ac.id The study used molecular docking to predict how this compound binds to the active site of HDAC2. esaunggul.ac.id The results indicated that the amide group of this compound could interact with the zinc ion in the active site, similar to known HDAC inhibitors. esaunggul.ac.id
A significant interaction identified in these studies is pi-stacking . esaunggul.ac.idesaunggul.ac.id This non-covalent interaction occurs between the aromatic ring of this compound and the aromatic residues of amino acids in the protein, such as Phenylalanine and Histidine. esaunggul.ac.idmdpi.com The formation of pi-stacking interactions contributes to the stability of the binding between this compound and the protein target. esaunggul.ac.idesaunggul.ac.id The study concluded that this compound has the potential to form a stable pi-stacking position with HDAC, suggesting it could be a candidate for an HDAC inhibitor. esaunggul.ac.idesaunggul.ac.id
In silico analysis extends beyond simple docking to include the examination of various intermolecular forces that stabilize the complex, such as hydrogen bonds and van der Waals forces. mdpi.complos.org These computational approaches are valuable for screening potential drug candidates and understanding the molecular basis of their activity. nih.govfrontiersin.org
Theoretical Investigations of Reaction Energetics and Transition States
Theoretical methods are instrumental in exploring the energy landscapes of chemical reactions, providing insights into reaction feasibility and mechanisms. nih.gov This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. diva-portal.org
Transition States: A transition state is a high-energy, unstable configuration that molecules pass through during a chemical reaction. diva-portal.orgucsb.edu Locating the transition state structure on the potential energy surface is a key goal of computational reaction studies. researchgate.netyoutube.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. diva-portal.org
For a molecule like this compound, theoretical investigations could be applied to various reactions, such as its synthesis or metabolism. For example, the amidation reaction of cinnamic acid with N,N-diethylamine to form this compound could be studied. Computational methods can model the reaction pathway, identify the transition state for the amide bond formation, and calculate the activation energy. This information provides a detailed mechanistic understanding that is often difficult to obtain experimentally. ucsb.edu The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that a located transition state indeed connects the desired reactants and products. uni-muenchen.de
Computational Analysis of Conformational Preferences and Stereoisomerism
The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical and biological properties. Computational methods are widely used to explore the different possible conformations of a molecule and to determine their relative stabilities. nih.gov
For this compound, which has several rotatable bonds, a conformational analysis can identify the most stable arrangements of its atoms in space. nih.gov This is typically done by systematically rotating the bonds and calculating the energy of each resulting conformer. ethz.ch The results of such calculations can indicate the preferred shapes the molecule adopts in different environments, such as in the gas phase or in solution. nih.gov For instance, a study on related N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides showed the existence of stable gauche and cis conformers, with their relative populations being influenced by solvent polarity. nih.gov
Stereoisomerism: this compound can exist as E and Z stereoisomers due to the restricted rotation around the carbon-carbon double bond in the cinnamoyl group. Computational methods can be used to calculate the energies of these isomers and predict which one is more stable. Furthermore, the presence of chiral centers would lead to enantiomers and diastereomers, and computational analysis can help in understanding their properties and interactions. While specific studies on the stereoisomerism of this compound are not detailed in the provided context, the principles of computational conformational analysis are directly applicable. frontiersin.orgchemrxiv.org
Chemical Reactivity and Transformations of N,n Diethylcinnamamide
α,β-Dehydrogenation of Saturated Precursors to Yield N,N-Diethylcinnamamide
This transformation is typically achieved using a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant. pkusz.edu.cn The reaction mechanism generally involves the formation of a palladium enolate intermediate, followed by β-hydride elimination to generate the α,β-unsaturated product and a palladium hydride species. The palladium hydride is then reoxidized by the oxidant to regenerate the active palladium(II) catalyst, thus completing the catalytic cycle.
A variety of oxidants can be employed in these reactions, including allyl carbonates, allyl phosphates, and even air under certain conditions. nih.govpkusz.edu.cn The choice of ligand, base, and solvent can significantly influence the efficiency and selectivity of the dehydrogenation process. For instance, the use of a hindered monodentate anilide as a ligand has been shown to be effective in the α,β-dehydrogenation of other amides.
The general reaction scheme for the palladium-catalyzed α,β-dehydrogenation of a saturated amide can be represented as follows:

Debromination Reactions of this compound Dibromide
The debromination of vicinal dibromides is a classic method for the formation of alkenes. In the case of this compound, its dibromide derivative, erythro-N,N-diethyl-2,3-dibromo-3-phenylpropanamide, can undergo debromination to regenerate the carbon-carbon double bond. Research by Speziale and Tung has shown that this reaction can be effectively carried out using various reagents. acs.org
One particularly effective reagent for this transformation is triphenylphosphine. The reaction of erythro-N,N-diethyl-2,3-dibromo-3-phenylpropanamide with triphenylphosphine in a suitable solvent leads to the formation of trans-N,N-Diethylcinnamamide in high yield. The reaction proceeds via a mechanism where the phosphine acts as a dehalogenating agent.
The following table summarizes the key findings from the study on the debromination of this compound dibromide:
| Reagent | Solvent | Temperature (°C) | Reaction Time (hr) | Product | Yield (%) |
| Triphenylphosphine | Benzene (B151609) | Reflux | 2 | trans-N,N-Diethylcinnamamide | 95 |
| Sodium Iodide | Acetone (B3395972) | Reflux | 4 | trans-N,N-Diethylcinnamamide | 85 |
| Stannous Chloride | Dioxane | 25 | 1 | trans-N,N-Diethylcinnamamide | 90 |
Data compiled from the findings of Speziale, A. J.; Tung, C. C. J. Org. Chem. 1963, 28 (5), 1353–1357.
Investigations into Other Electrophilic or Nucleophilic Additions to the Cinnamide Moiety
The electron-deficient carbon-carbon double bond in this compound, due to the conjugation with the electron-withdrawing amide group, is susceptible to attack by both electrophiles and nucleophiles.
Electrophilic Additions:
Electrophilic addition reactions to the double bond of this compound can be initiated by the attack of an electrophile. A common example of such a reaction is the addition of halogens, such as bromine. The reaction of this compound with bromine would be expected to proceed via a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield the vicinal dibromide, N,N-diethyl-2,3-dibromo-3-phenylpropanamide. This reaction is the reverse of the debromination reaction discussed in the previous section.
Nucleophilic Additions (Michael Addition):
The polarized nature of the α,β-unsaturated system in this compound makes the β-carbon electrophilic and thus a prime target for nucleophilic attack. This type of reaction is known as a conjugate or Michael addition. A wide range of nucleophiles can participate in Michael additions, including amines, organometallic reagents, and enolates.
For instance, the reaction of this compound with a nucleophile such as a secondary amine (e.g., diethylamine) would result in the formation of a β-amino amide derivative. The mechanism involves the attack of the amine at the β-carbon, followed by protonation of the resulting enolate intermediate.
While specific documented examples of Michael additions directly on this compound are not extensively reported in readily available literature, the reactivity pattern of α,β-unsaturated amides strongly suggests that it would readily undergo such transformations. For example, the conjugate addition of Grignard reagents to similar α,β-unsaturated carbonyl compounds is a well-established method for carbon-carbon bond formation.
Synthetic Strategies for N,n Diethylcinnamamide Derivatives and Analogues
General Methodologies for Cinnamamide (B152044) Scaffold Diversification
The diversification of the cinnamamide scaffold is a cornerstone of modern synthetic chemistry, enabling the creation of a wide array of derivatives. The cinnamic acid structure offers three primary sites for modification: the carboxyl group, the alkenyl chain, and the aromatic ring. nih.gov A variety of synthetic strategies have been developed to selectively functionalize these positions.
A primary and reliable method for creating cinnamamides is through the activation of the carboxylic group of cinnamic acid. nih.gov This can be achieved by forming an anhydride (B1165640). For instance, isobutyl chloroformate has been used in water to generate an O-protected amide derivative, highlighting a green chemistry approach. nih.gov Another common strategy involves the use of coupling reagents. Reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino(morpholino)carbenium hexafluorophosphate (B91526) (COMU) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) have been effectively used to synthesize cinnamamides, with the latter being suitable for large-scale continuous flow mechanochemistry. nih.govbeilstein-journals.org
Transition-metal catalysis represents another powerful tool for O/N-acylation of cinnamic acid. beilstein-journals.org Furthermore, methods for transamidation have been developed. For example, a one-pot transamidation of a primary cinnamamide can be achieved using pivaloyl chloride. nih.gov The use of tetraalkylthiuram disulfides as amidation reagents also provides a pathway to synthesize cinnamamides from cinnamic acids with various electron-donating and electron-withdrawing groups, yielding moderate to excellent results. beilstein-journals.orgresearchgate.net Photocatalysis is also an emerging technique, with methods like [Ir] photocatalyst-promoted C–N-bond cleavage of tertiary amines being developed for cinnamamide synthesis. nih.govbeilstein-journals.org
Synthesis of N-Substituted Cinnamamide Analogues
The synthesis of N-substituted cinnamamide analogues allows for fine-tuning the molecule's properties by introducing various groups onto the amide nitrogen. The most direct method involves the reaction of cinnamic acid or its activated derivatives (like cinnamoyl chloride) with a diverse range of primary and secondary amines. nih.govresearchgate.net
Research has demonstrated the synthesis of numerous N-substituted cinnamamides for various applications. For example, a series of N-substituted cinnamamides were synthesized and tested for antifungal activity, including derivatives like N-(4-Chlorophenyl)-2-chlorocinnamamide and N-(3-chlorophenyl) cinnamamide. researchgate.net The synthesis of 2-(aroylamino)cinnamamide derivatives involved reacting a key azlactone intermediate with a variety of aliphatic and aromatic amines. preprints.org While aliphatic and benzylic amines often react smoothly at room temperature, less reactive aromatic amines may require more stringent conditions, such as microwave heating in a solvent like N,N-dimethylformamide (DMF). preprints.org
Enzyme-catalyzed methods offer a greener alternative to traditional chemical synthesis. Lipozyme® TL IM has been used as a catalyst for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines in continuous-flow microreactors, achieving high conversion rates under mild conditions. mdpi.com This biocatalytic approach is notable for its short residence time and the reusability of the catalyst. mdpi.com
The following table summarizes various synthetic approaches for N-substituted cinnamamide analogues.
| Product Type | Reactants | Reagents/Catalyst | Key Conditions | Reference |
| N-Aryl Cinnamamides | Cinnamic Acid, Substituted Anilines | Thionyl Chloride, Pyridine (B92270) | Not specified | acs.org |
| N,N-Dialkyl Cinnamamides | Cinnamic Acid, Dialkylamines | Wittig Reaction Path | Not specified | researchgate.net |
| 2-Cinnamamido-N-substituted-cinnamamides | Azlactone Intermediate, Aliphatic/Aromatic Amines | Ethanol or DMF | Room temperature for aliphatic amines; Microwave heating for aromatic amines | preprints.org |
| Substituted N-Phenyl Cinnamamides | Cinnamoyl Chloride, Substituted Anilines | Not specified | Not specified | nih.gov |
| N-Alkyl/Cycloalkyl Cinnamamides | Cinnamic Acid, Various Amines | 2-methyl-6-nitrobenzoic anhydride (MNBA), 4-dimethylaminopyridine (B28879) (DMAP) | Oil bath at 50°C | researchgate.net |
| Cinnamoyl Phenylethylamines | Methyl Cinnamates, Phenylethylamines | Lipozyme® TL IM | Continuous-flow microreactor, 45°C | mdpi.com |
Functionalization of the Aromatic Ring and Vinyl Moieties of N,N-Diethylcinnamamide
Further diversification of the this compound structure can be achieved by modifying its aromatic ring or the α,β-unsaturated vinyl group. These modifications can significantly impact the molecule's electronic and steric properties.
Aromatic Ring Functionalization: The phenyl group of the cinnamamide scaffold is amenable to various electrophilic substitution reactions. The functionalization of aromatic rings is a well-established area of organic synthesis, with methods available for halogenation, nitration, alkylation, and acylation. organic-chemistry.orgrsc.org For instance, procedures have been developed for the selective ortho-chlorination of phenols, which could be adapted for hydroxy-substituted cinnamamides. organic-chemistry.org The introduction of nitro groups is also a common transformation. acs.org A facile, single-step nitration of 4,6-dinitrobenzene-1,3-diamine (B1581058) demonstrates a direct method for adding nitro functionalities to an activated aromatic ring. rsc.org
Metal-free functionalization methods are also gaining prominence. For example, N,N-dialkylaniline N-oxides can be used as intermediates to introduce new C-O, C-C, and C-N bonds onto the aromatic ring without the need for metal catalysts. semanticscholar.org Iron-catalyzed oxidation of N-acetyl-phenylalanine methyl ester has shown a preference for aromatic ring hydroxylation, suggesting that similar catalytic systems could be applied to functionalize the phenyl ring of this compound. rsc.org
Vinyl Moiety Functionalization: The α,β-unsaturated double bond (vinyl moiety) in the cinnamamide structure is an electrophilic site, making it susceptible to nucleophilic attack, a reaction known as a Michael addition. This reactivity allows for the introduction of a wide range of functional groups at the β-position. While acrylamides are commonly used as electrophilic "warheads" in covalent inhibitor design, their reactivity can be hard to modulate. rsc.orgnih.gov Vinyl sulfonimidamides have been explored as alternatives, demonstrating that the electrophilicity of the vinyl group can be tuned by modifying adjacent substituents. rsc.orgnih.gov This principle of tuning electrophilicity is applicable to the vinyl group of this compound, where modifications to the aromatic ring or the amide itself could alter the reactivity of the double bond. Common transformations of the vinyl moiety include catalytic hydrogenation to saturate the double bond or various addition reactions.
Stereoselective Synthesis of Cinnamamide Derivatives
Controlling the stereochemistry of the vinyl double bond is crucial, as the (E) and (Z) isomers can exhibit different properties. Most synthetic methods for cinnamamides naturally favor the formation of the more stable (E)-isomer (trans). However, specific stereoselective methods can ensure high isomeric purity.
One reported method for the stereoselective synthesis of (2E)-cinnamanilides involves the desulfonylation of (2E)-α-amido-α,β-unsaturated sulfones using samarium in the presence of glacial acetic acid. jst.go.jp Additionally, palladium-catalyzed C(sp2)–H alkenylation has been used to create axially chiral cinnamate (B1238496) ester-anchored biaryls with excellent enantiomeric excess, demonstrating a high level of stereocontrol in related systems. nih.govbeilstein-journals.org While this example creates axial chirality rather than controlling the C=C double bond geometry, it showcases the power of modern catalytic methods in achieving stereoselectivity. For most standard amidation reactions of trans-cinnamic acid, the (E)-configuration of the double bond is retained in the final cinnamamide product. researchgate.net
N,n Diethylcinnamamide As a Building Block in Organic Synthesis
Role as a Precursor in the Construction of More Complex Molecular Architectures
The strategic placement of reactive sites within N,N-Diethylcinnamamide allows it to serve as a foundational element for the synthesis of elaborate organic molecules. The reactivity of its carbon-carbon double bond and the directing capabilities of the N,N-diethylamide group are key to its function as a precursor.
The cinnamoyl moiety is a well-established participant in a variety of carbon-carbon bond-forming reactions. For instance, the double bond can undergo reactions such as Michael additions, cycloadditions, and epoxidations, allowing for the introduction of diverse functionalities and the construction of new ring systems. The phenyl group can also be functionalized through electrophilic aromatic substitution, further expanding the molecular complexity.
Moreover, the N,N-diethylamide group can act as a powerful directing group in reactions such as directed ortho-metalation. nih.gov This strategy provides a regiocontrolled method for introducing substituents onto the aromatic ring at the position ortho to the amide group. nih.gov This capability is instrumental in the synthesis of highly substituted aromatic compounds which are often key intermediates in the preparation of pharmaceuticals and other functional materials.
A notable application of the broader cinnamamide (B152044) framework is in the synthesis of biologically active compounds. For example, various N-(4-phenylthiazol-2-yl)cinnamamide derivatives have been synthesized and evaluated for their anti-tumor activities. rsc.org This highlights the role of the cinnamamide core as a key structural element in the development of new therapeutic agents. rsc.org
Table 1: Potential Reactions for Elaborating the this compound Core
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Michael Addition | Nucleophiles (e.g., malonates, amines, thiols) in the presence of a base | Functionalization at the β-position of the carbonyl group |
| Diels-Alder Reaction | Dienes (e.g., butadiene, cyclopentadiene) with thermal or Lewis acid catalysis | Formation of a new six-membered ring |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Formation of an epoxide across the double bond |
| Directed ortho-Metalation | Strong base (e.g., n-butyllithium) followed by an electrophile | Substitution at the ortho-position of the phenyl ring |
| Heck Coupling | Aryl or vinyl halide, palladium catalyst, and a base | Substitution at the β-position of the double bond |
Integration of this compound into Polymeric Structures or Surface Grafting Applications
The vinyl group within this compound suggests its potential as a monomer for polymerization reactions, enabling its incorporation into larger polymeric structures. While specific studies on the homopolymerization of this compound are not extensively documented, the polymerization of related N,N-disubstituted acrylamides, such as N,N-dimethylacrylamide and N,N-diethylacrylamide, is well-established. cmu.eduresearchgate.netresearchgate.net These monomers can undergo controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to yield polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net By analogy, it is plausible that this compound could be polymerized or copolymerized to create novel materials with unique properties conferred by the cinnamoyl group.
The incorporation of this compound units into polymers could introduce properties such as UV-absorbance, rigidity from the phenyl group, and potential for further functionalization. These polymers could find applications in areas such as coatings, adhesives, and specialty plastics.
Furthermore, the reactive nature of the cinnamoyl group makes this compound a candidate for surface grafting applications. Surface grafting is a technique used to modify the surface properties of a material by covalently attaching molecules. The vinyl group of this compound could potentially be used to graft the molecule onto surfaces that have been pre-functionalized with appropriate reactive groups, or through surface-initiated polymerization. This could be used to alter the hydrophobicity, biocompatibility, or other surface characteristics of a substrate. While direct examples of this compound in surface grafting are not prevalent in the literature, the general principles of grafting acrylamide (B121943) and other vinyl monomers are widely applied. mdpi.comresearchgate.net
Table 2: Potential Polymerization and Grafting Methods for this compound
| Method | Description | Potential Application |
| Free Radical Polymerization | Initiation with a radical initiator (e.g., AIBN, benzoyl peroxide) | Synthesis of homopolymers or copolymers |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Polymerization with controlled molecular weight and architecture | Creation of well-defined polymeric materials |
| Surface-Initiated Polymerization | Polymerization initiated from a surface-bound initiator | Grafting of polymer brushes from a surface |
| "Grafting to" Method | Attachment of pre-formed polymers to a surface | Surface modification with polymers containing this compound units |
Utility in the Synthesis of Scaffolds for Diverse Chemical Applications
A molecular scaffold is a core structure upon which other chemical moieties can be systematically attached to create a family of related compounds. mdpi.com The rigid and functionalizable nature of this compound makes it an attractive scaffold for the synthesis of diverse chemical libraries. The cinnamamide framework provides a defined three-dimensional arrangement of its constituent parts: the phenyl ring, the propenoyl linker, and the diethylamide group.
By systematically modifying each of these components, a wide array of derivatives can be generated. For example, the phenyl ring can be substituted with various electron-donating or electron-withdrawing groups, the double bond can be functionalized as previously discussed, and the ethyl groups on the amide nitrogen could potentially be replaced with other alkyl or aryl groups.
This modular approach to synthesis is highly valuable in fields such as drug discovery and materials science, where the systematic variation of a core structure is used to optimize a desired property. The synthesis of various cinnamamide derivatives with potential anti-tumor activity serves as a practical example of the utility of this scaffold-based approach. rsc.org The defined architecture of the cinnamamide scaffold allows for the exploration of structure-activity relationships, where the biological activity or material property is correlated with the specific structural modifications. mdpi.com
Supramolecular Interactions Involving N,n Diethylcinnamamide
Investigation of Pi-Stacking Interactions in N,N-Diethylcinnamamide Systems
Pi-stacking is a critical non-covalent interaction that influences the solid-state architecture and molecular aggregation of aromatic compounds. nih.gov This interaction arises from the electrostatic and van der Waals forces between the electron clouds of aromatic rings. nih.gov In systems involving this compound, the phenyl group is the primary participant in such interactions. The specific geometry of these interactions can vary, including face-to-face, parallel-displaced (offset), and T-shaped (edge-to-face) conformations, with T-shaped and offset stacked arrangements often being energetically preferred to minimize electron repulsion. nih.gov
While a dedicated crystal structure for this compound is not available in the cited literature, analysis of closely related N-substituted cinnamamide (B152044) derivatives provides significant insight into the potential packing and conformational behavior. nih.gov Crystallographic studies of these related compounds demonstrate the formation of well-defined supramolecular structures governed by a combination of hydrogen bonding and other non-covalent forces. nih.gov
Table 1: Crystallographic Data for Analogous N-Substituted Cinnamamide Derivatives
| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
|---|---|---|---|---|
| (R,S)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | C₁₂H₁₅NO₂ | Orthorhombic | Pbca | O-H···O and N-H···O Hydrogen Bonds |
| (R,S)-(2E)-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide | C₁₃H₁₇NO₂ | Orthorhombic | Pbca | O-H···O and N-H···O Hydrogen Bonds |
| (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one | C₁₄H₁₇NO₂ | Monoclinic | P2₁/c | O-H···O Hydrogen Bonds |
Data sourced from crystallographic studies on cinnamamide derivatives. nih.gov
Potential for Host-Guest Chemistry Applications
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, leading to the formation of a supramolecular complex with altered physicochemical properties. thno.org The cinnamoyl scaffold, which is central to this compound, has been shown to be an effective guest for macrocyclic hosts like cyclodextrins. nih.gov
Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a lipophilic inner cavity, making them ideal for encapsulating hydrophobic guest molecules in aqueous solutions. thno.orgnih.gov A detailed study on the inclusion complex of cinnamic acid (the parent acid of this compound) with randomly methylated-β-cyclodextrin (RAMEB) demonstrated a strong host-guest interaction. nih.gov The formation of a stable 1:1 inclusion complex was confirmed, driven by the insertion of the hydrophobic phenyl and propenoic groups of cinnamic acid into the cyclodextrin (B1172386) cavity. nih.gov
Given that this compound shares the same hydrophobic aromatic core, it is a prime candidate for similar encapsulation by cyclodextrins and other macrocyclic hosts. The inclusion of this compound within a host cavity could lead to several benefits, such as:
Increased Aqueous Solubility: Encapsulation can mask the hydrophobic nature of the molecule, enhancing its solubility. nih.gov
Enhanced Stability: The host molecule can protect the guest from degradation by factors like light or oxidation.
Controlled Release: The guest can be released from the host in response to specific environmental triggers. nih.gov
Further supporting this potential, studies on the related molecule N,N-diethyl-3-toluamide (DEET) have shown that it readily forms inclusion complexes with various cyclodextrins, a strategy used to prolong its repellent effect and reduce skin penetration. researchgate.netnih.gov
Table 2: Host-Guest Interaction Data for Cinnamic Acid with RAMEB Cyclodextrin
| Parameter | Value | Significance |
|---|---|---|
| Stoichiometry (Guest:Host) | 1:1 | Indicates the formation of a one-to-one complex. |
| Stability Constant (Ks) | 3743 M⁻¹ | A high value indicating strong and stable complex formation. |
| Complexation Efficiency (CE) | 22.63 | Reflects the high efficiency of the cyclodextrin in complexing the guest. |
Data from a study on the Cinnamic Acid/RAMEB inclusion complex. nih.gov
Role of this compound in Self-Assembly Processes and Molecular Recognition
Molecular self-assembly is the spontaneous organization of individual molecules into ordered structures through non-covalent interactions. nih.gov Molecular recognition is the specific binding between two or more molecules through these same interactions. The structure of this compound contains all the necessary functionalities to participate in these intricate processes.
The key molecular features driving its involvement are:
The Phenyl Group: This aromatic ring is capable of engaging in pi-stacking interactions, which are highly directional and can lead to ordered stacking of molecules. nih.gov
The Amide Group: The carbonyl oxygen of the amide is a potent hydrogen bond acceptor. nih.govnih.gov Although this compound lacks a hydrogen bond donor on the nitrogen atom, its carbonyl group can readily form hydrogen bonds with suitable donor molecules or participate in weaker C-H···O interactions, which are known to be significant in crystal engineering. nih.gov
The crystallization of cinnamamide derivatives is a clear example of molecular self-assembly, where molecules recognize each other and organize into a highly ordered, three-dimensional lattice. nih.gov The specific pattern of intermolecular interactions, including hydrogen bonds and pi-stacking, defines the final crystal structure. nih.gov
Beyond simple crystallization, these fundamental interactions enable this compound to engage in more complex molecular recognition events. The cinnamamide scaffold is found in many pharmacologically active compounds, and its ability to interact with biological targets like receptors and enzymes is a direct consequence of molecular recognition. nih.gov The molecule's shape and the spatial arrangement of its functional groups allow it to fit into binding pockets and form specific non-covalent interactions (hydrophobic, hydrogen bonding, pi-stacking) with the target, demonstrating the crucial role of supramolecular principles in its biological function. nih.gov
Q & A
Q. What are the established synthetic routes for N,N-Diethylcinnamamide with high E/Z selectivity?
this compound can be synthesized via electron-catalyzed aminocarbonylation using cinnamoyl chloride and diethylamine. A validated method involves silica gel chromatography (hexane/EtOAc = 5:1) to achieve 79% yield and 99:1 E/Z selectivity. The reaction conditions (e.g., solvent polarity, temperature) critically influence stereochemical outcomes .
Q. How should researchers characterize this compound to confirm structural integrity?
Utilize multi-nuclear NMR spectroscopy (¹H and ¹³C) to verify the α,β-unsaturated amide structure. Key spectral markers include:
- ¹H NMR : A doublet at δ 7.70 (J = 15.6 Hz) for the trans-vinylic proton and aromatic protons at δ 7.32–7.54.
- ¹³C NMR : Carbonyl resonance at δ 165.6 ppm and vinylic carbons at δ 142.2 (C=O adjacent) and 117.7 ppm (terminal vinyl carbon). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What are the recommended storage conditions to maintain this compound stability?
Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Monitor via thin-layer chromatography (TLC) for byproduct formation .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between experimental and predicted spectroscopic data for this compound?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR chemical shifts and compare them with experimental data. Discrepancies in vinylic proton coupling constants (e.g., J = 15.6 Hz vs. computed values) may indicate solvent effects or conformational dynamics .
Q. What strategies can optimize this compound’s bioactivity in structure-activity relationship (SAR) studies?
Modify the α,β-unsaturated core or diethylamide substituents to enhance electrophilicity or hydrogen-bonding capacity. For example:
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the cinnamoyl ring to increase reactivity.
- Replace diethyl groups with bulkier amines (e.g., pyrrolidine) to alter steric interactions. Test derivatives using in vitro kinase inhibition assays or cytotoxicity screens .
Q. How should researchers address inconsistent E/Z isomer ratios in scaled-up syntheses?
Investigate reaction kinetics under varying temperatures and catalysts. For example, UV-Vis spectroscopy can monitor isomerization rates. If Z-isomer formation increases, optimize chromatographic separation using silver nitrate-impregnated silica gel to resolve geometric isomers .
Methodological Best Practices
Q. What data management protocols ensure reproducibility in this compound research?
Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Deposit raw NMR spectra, synthetic protocols, and purity data in repositories like Chemotion or RADAR4Chem.
- Use electronic lab notebooks (ELNs) for real-time tracking of reaction parameters and anomalies .
Q. How can researchers mitigate toxicity risks when handling this compound?
Refer to safety data sheets (SDS) of structurally analogous amides (e.g., N,N-Diethylacetamide). Implement fume hoods, nitrile gloves, and gas-tight syringes. Conduct acute toxicity assays (e.g., OECD 423) to establish LD₅₀ values for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
